molecular formula C21H28N6O3S2 B029113 Desmethyl Thiosildenafil CAS No. 479073-86-4

Desmethyl Thiosildenafil

Cat. No. B029113
M. Wt: 476.6 g/mol
InChI Key: VMDTWBKYCKLNLA-UHFFFAOYSA-N
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Description

Desmethyl Thiosildenafil is a sildenafil analogue where the oxygen atom in the pyrazolopyrimidine moiety is substituted with a sulfur atom. It has been detected in health supplements marketed for enhancing sexual function. Its structural elucidation has been achieved using high-resolution mass spectrometry (MS), electrospray ionization MS/MS, nuclear magnetic resonance (NMR), ultraviolet (UV), and infrared (IR) spectroscopy, indicating its presence in products generally considered as "natural" by consumers, potentially posing health risks due to adulteration (Zou et al., 2008).

Synthesis Analysis

The synthesis of Desmethyl Thiosildenafil involves complex chemical reactions where sildenafil analogues like thiosildenafil undergo fragmentation in electrospray ionization mass spectrometry. A significant reaction observed is the alkyl group transfer from the piperazine nitrogen atom to the sulfur atom in the thiocarbonyl group, a phenomenon demonstrated through the comparative mass spectral fragmentation patterns of sildenafil-type compounds and thiosildenafil derivatives (Reepmeyer, 2009).

Molecular Structure Analysis

The molecular structure of Desmethyl Thiosildenafil has been detailed through spectral data analysis, including UV, IR, and NMR spectroscopy. These analytical techniques have allowed for the identification and structural elucidation of thiosildenafil and its analogues, showcasing the substitution of oxygen with sulfur in the pyrazolopyrimidine moiety and variations in alkyl groups attached to the piperazinyl nitrogen (Zou et al., 2008).

Chemical Reactions and Properties

Thiosildenafil analogues exhibit unique chemical reactions, particularly during fragmentation in mass spectrometry, where an alkyl group transfer to the sulfur atom of the thiocarbonyl group is prominent. These reactions elucidate the chemical behavior and stability of thiosildenafil compounds under various analytical conditions, highlighting the molecular alterations from sildenafil to thiosildenafil (Reepmeyer, 2009).

Physical Properties Analysis

While specific studies focusing on the physical properties of Desmethyl Thiosildenafil were not identified, the general approach involves examining solubility, melting point, and other physicochemical parameters that define its behavior in different environments. These properties are crucial for understanding its formulation potential in health supplements and the implications for bioavailability and stability.

Chemical Properties Analysis

Desmethyl Thiosildenafil's chemical properties, including reactivity, stability under various conditions, and interaction with biological targets such as phosphodiesterase-5 (PDE-5), are inferred from its structural analogues like thiosildenafil. These interactions are critical for assessing the potential efficacy and safety of health supplements containing such compounds (Han et al., 2014).

Scientific Research Applications

  • Detection in Herbal Products : Thiosildenafil, a sildenafil derivative, was identified in an herbal product marketed for male and female sexual improvement. This highlights the need for reliable methods to identify synthetic adulterations in herbal products (Nicoletti, 2011).

  • Characterization in Counterfeit Drugs : A study provided a tool for detecting adulteration and elucidating the structure of novel sildenafil analogs like Thiosildenafil, aiding in the detection and identification of phosphodiesterase-5 inhibitors in counterfeit drugs and dietary supplements (Mustazza et al., 2014).

  • Adulteration in Dietary Supplements : Orbitrap-mass spectrometry has been applied effectively to differentiate isomeric sildenafil- and thiosildenafil-like analogues used in adulterated dietary supplements, providing valuable information for product safety and efficacy (Kee, Ge, & Low, 2015).

  • Identification in Health Supplements : Two new compounds, Thiohomosildenafil and Thiosildenafil, were found in health supplements and are analogues of sildenafil with unique structures and potential for sexual enhancement (Zou et al., 2008).

  • Thioketone Analogues in Supplements : Thiomethisosildenafil and Thiosildenafil, both thioketone analogues of sildenafil, were found in herbal dietary supplements as aphrodisiacs, with varying concentrations per capsule (Reepmeyer & D'avignon, 2009).

Safety And Hazards

Desmethyl Thiosildenafil is intended for use only in scientific research and development, and not for use in humans or animals . It is classified as a skin irritant (Category 2), an eye irritant (Category 2A), and may cause respiratory irritation (Category 3) .

properties

IUPAC Name

5-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O3S2/c1-4-6-16-18-19(26(3)25-16)21(31)24-20(23-18)15-13-14(7-8-17(15)30-5-2)32(28,29)27-11-9-22-10-12-27/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,23,24,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDTWBKYCKLNLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436111
Record name Desmethyl Thiosildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desmethyl Thiosildenafil

CAS RN

479073-86-4
Record name Desmethylthiosildenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479073864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethyl Thiosildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESMETHYLTHIOSILDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR6TSW7UDN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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